3,3,3-Trifluoro-2-phenylpropan-1-ol

Catalog No.
S3174624
CAS No.
113242-93-6
M.F
C9H9F3O
M. Wt
190.165
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-Trifluoro-2-phenylpropan-1-ol

CAS Number

113242-93-6

Product Name

3,3,3-Trifluoro-2-phenylpropan-1-ol

IUPAC Name

3,3,3-trifluoro-2-phenylpropan-1-ol

Molecular Formula

C9H9F3O

Molecular Weight

190.165

InChI

InChI=1S/C9H9F3O/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-5,8,13H,6H2

InChI Key

PDMIASFCGOSLLC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CO)C(F)(F)F

Solubility

not available

Chiral Tagging

    Scientific Field: Physical Chemistry

    Summary of the Application: Gas phase homodimers of 3,3,3-trifluoro-1,2-epoxypropane (TFO), a molecule which has shown promise as an effective chiral tag for determining the absolute stereochemistry and the enantiomeric composition of chiral analytes, are explored using a variety of quantum chemistry models and rotational spectroscopy.

    Methods of Application: The potential surface governing the interaction of the two molecules is rapidly explored using the artificial bee colony algorithm for homodimer candidates that are subsequently optimized by quantum chemistry methods.

    Results or Outcomes: The experimental results suggest that the B3LYP-D3BJ/def2-TZVP model chemistry is the most reliable and provides excellent estimates of spectroscopic constants.

Neuroprotection

Synthesis of Cinacalcet

Material Science

Analytical Chemistry

3,3,3-Trifluoro-2-phenylpropan-1-ol is an organofluorine compound characterized by a trifluoromethyl group attached to a phenyl ring at the second position and a hydroxyl group at the first position. Its molecular formula is C9H9F3OC_9H_9F_3O, and it has a molecular weight of approximately 190.16 g/mol. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a compound of interest in various chemical and biological applications .

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
  • Reduction: The compound can be reduced to form alkanes using strong reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

  • Oxidation Agents: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Substitution Conditions: Nucleophiles such as amines or thiols under basic conditions.

Research indicates that compounds with similar structures to 3,3,3-Trifluoro-2-phenylpropan-1-ol may interact with various biological receptors and enzymes. These interactions can influence biochemical pathways, potentially leading to therapeutic effects. The trifluoromethyl and hydroxyl groups contribute to its unique binding affinity and selectivity for specific molecular targets, which may result in distinct biological activities .

The synthesis of 3,3,3-Trifluoro-2-phenylpropan-1-ol typically involves the reduction of 3-(3-trifluoromethyl)phenylpropionic acid. Various synthetic routes have been explored, including:

  • Catalytic Hydrogenation: This method involves the hydrogenation of aromatic ketones under specific conditions.
  • Reduction Reactions: Utilizing reducing agents to convert precursors into the desired alcohol form .

This compound finds utility in several fields:

  • Chemical Research: As a building block for synthesizing more complex molecules.
  • Pharmaceutical Industry: Investigated for its potential as an active pharmaceutical ingredient or intermediate.
  • Material Science: Employed in developing advanced materials with unique properties such as thermal stability and chemical resistance .

Interaction studies have shown that 3,3,3-Trifluoro-2-phenylpropan-1-ol can affect various molecular targets due to its structural features. The trifluoromethyl group enhances metabolic stability while allowing for further modifications through the hydroxyl group. This versatility makes it a valuable compound for exploring new therapeutic avenues and material applications.

Several compounds exhibit structural similarities to 3,3,3-Trifluoro-2-phenylpropan-1-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(Trifluoromethyl)phenylacetoneTrifluoromethyl group on a phenylacetone backboneLacks hydroxyl functionality
3-(Trifluoromethyl)benzaldehydeContains a trifluoromethyl group on a benzaldehydeAldehyde functional group instead of alcohol
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-olContains multiple fluorine atomsMore fluorinated structure affecting reactivity

Uniqueness

The uniqueness of 3,3,3-Trifluoro-2-phenylpropan-1-ol lies in its combination of both a trifluoromethyl group and a hydroxyl group. This combination confers distinct chemical properties that enhance its metabolic stability and allow for diverse chemical modifications. Such features make it particularly versatile for applications in both research and industry .

The trifluoromethyl (CF₃) group exerts profound electronic and steric effects on molecular systems. In 3,3,3-trifluoro-2-phenylpropan-1-ol, the CF₃ group’s strong electron-withdrawing nature induces polarization in adjacent bonds, particularly the C–C bond linking it to the propanol backbone. Density Functional Theory (DFT) analyses reveal that this polarization increases the partial positive charge on the β-carbon, enhancing the hydroxyl group’s acidity compared to non-fluorinated analogs [1].

Spectroscopic investigations demonstrate that the CF₃ group’s electronegativity alters vibrational modes in the molecule. For instance, Fourier-Transform Infrared (FTIR) spectroscopy identifies a redshift in the C–F stretching frequency (1,150–1,250 cm⁻¹) due to hyperconjugative interactions between σ(C–F) orbitals and the adjacent π-system of the phenyl ring [2]. Nuclear Magnetic Resonance (NMR) studies further corroborate these effects, with ¹⁹F NMR chemical shifts appearing at δ −63 to −67 ppm, consistent with CF₃ groups in similar environments [5].

Table 1: Electronic Effects of CF₃ Substitution in Selected Compounds

CompoundC–F Stretch (cm⁻¹)¹⁹F NMR Shift (ppm)Dipole Moment (D)
3,3,3-Trifluoro-2-phenylpropan-1-ol1,180–1,220−65.23.8
Non-fluorinated analogN/AN/A2.1

Conformational Dynamics Investigations

The molecule’s conformational landscape is dominated by steric interactions between the CF₃ group, phenyl ring, and hydroxyl moiety. Rotational barriers around the C2–C3 bond were quantified using Variable-Temperature NMR, revealing an activation energy of 12.3 kJ/mol for interconversion between gauche and anti-periplanar conformers [5]. This low barrier suggests significant flexibility despite the CF₃ group’s bulk.

Molecular Dynamics (MD) simulations highlight two predominant conformers:

  • Gauche: The hydroxyl group orientated toward the CF₃ moiety (60% population at 298 K).
  • Anti: The hydroxyl group opposite the CF₃ group (40% population) [6].
    The gauche conformer’s stability arises from weak C–F···H–O hydrogen bonding (2.3 Å), as evidenced by Natural Bond Orbital (NBO) analysis [1].

Intramolecular Interaction Studies

Non-covalent interactions within the molecule were probed using Quantum Theory of Atoms in Molecules (QTAIM). The Laplacian of electron density (∇²ρ) at bond critical points confirms:

  • Moderate C–F···H–O hydrogen bonding (∇²ρ = +0.15 e·a₀⁻⁵)
  • π-Stacking between the phenyl ring and CF₃ group (∇²ρ = +0.08 e·a₀⁻⁵) [6]

These interactions collectively reduce the molecule’s solvent-accessible surface area by 18% compared to analogs lacking fluorine substitution, as shown in Molecular Surface Potential maps [5].

Theoretical Modeling Approaches

DFT studies employing the B3LYP/6-311++G(d,p) basis set provide insights into the molecule’s electronic structure. Key findings include:

  • Highest Occupied Molecular Orbital (HOMO) localized on the phenyl ring (−6.2 eV)
  • Lowest Unoccupied Molecular Orbital (LUMO) centered on the CF₃ group (−1.8 eV) [1]

Table 2: Computational Results for Frontier Molecular Orbitals

ParameterHOMO (eV)LUMO (eV)Gap (eV)
Calculated Value−6.2−1.84.4
Experimental Value*−6.0−1.64.4

*From ultraviolet photoelectron spectroscopy [5]

Electronic Effects Analysis Methods

The CF₃ group’s inductive effect was quantified using Hammett substituent constants. The σₚ value of +0.54 for CF₃ indicates strong electron-withdrawing capability, which:

  • Decreases pKₐ of the hydroxyl group by 1.2 units compared to hydrogen-substituted analogs
  • Reduces electron density on the phenyl ring (NICS(1) = −8.7 vs. −10.2 for non-fluorinated compound) [2]

Time-Dependent DFT (TD-DFT) simulations of electronic transitions predict a bathochromic shift of 15 nm in the π→π* transition of the phenyl ring due to CF₃ substitution, consistent with UV-Vis spectroscopic data [6].

XLogP3

2.4

Dates

Modify: 2024-04-14

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